molecular formula C14H16BrN3O9 B12802529 1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- CAS No. 10512-70-6

1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)-

Cat. No.: B12802529
CAS No.: 10512-70-6
M. Wt: 450.20 g/mol
InChI Key: KWZVMAYKLHVMRZ-UHFFFAOYSA-N
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Description

The compound 1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- is a structurally complex imidazole derivative featuring a bromo and nitro substituent at positions 5 and 4, respectively, and a tri-O-acetylated pentofuranosyl group at position 1. This combination of functional groups confers unique electronic and steric properties.

Properties

CAS No.

10512-70-6

Molecular Formula

C14H16BrN3O9

Molecular Weight

450.20 g/mol

IUPAC Name

[3,4-diacetyloxy-5-(5-bromo-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C14H16BrN3O9/c1-6(19)24-4-9-10(25-7(2)20)11(26-8(3)21)14(27-9)17-5-16-13(12(17)15)18(22)23/h5,9-11,14H,4H2,1-3H3

InChI Key

KWZVMAYKLHVMRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC(=C2Br)[N+](=O)[O-])OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromo Position

The bromine atom at position 5 of the imidazole ring undergoes nucleophilic substitution under mild conditions. In analogous compounds, this site reacts with:

  • Thiols : Forms imidazole-thioether derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .

  • Amines : Generates N-alkyl/aryl imidazoles in the presence of base (e.g., NaHCO₃) at room temperature .

  • Hydrazines : Produces hydrazine-linked intermediates for further cyclization .

Key Example :
Replacement of bromine with thiomorpholine in a related 5-bromoimidazole derivative yielded a thioether product (82% yield) using dioxane as the solvent .

Nitro Group Reduction

The nitro group at position 4 is reducible to an amine under catalytic hydrogenation or chemical reduction:

  • Catalytic Hydrogenation : Using Rh/C (0.3 mol%) in THF with hydrazine monohydrate achieves selective reduction to hydroxylamine intermediates .

  • Fe-mediated Reduction : NH₄Fe(SO₄)₂·12H₂O facilitates oxidative cyclization post-reduction .

Optimized Conditions :

ParameterValueOutcome
SolventTHFMinimizes side reactions (e.g., O-acetylation)
Catalyst Loading0.3 mol% Rh/CBalances activity and cost
Temperature40°CPrevents over-reduction to amine

Deprotection of Acetyl Groups

The 2,3,5-tri-O-acetylpentofuranosyl group undergoes deacetylation under acidic or basic conditions:

  • Acidic Hydrolysis : HCl in dioxane/water (1:1) at 60°C removes acetyl groups within 4 hours .

  • Basic Conditions : K₂CO₃ in methanol at 25°C achieves partial deprotection without imidazole ring degradation.

Side Reactions :

  • Prolonged exposure to acid (>6 hours) leads to glycosidic bond cleavage.

  • Strong bases (e.g., NaOH) cause nitro group reduction via electron transfer .

Condensation Reactions

The imidazole ring participates in condensation with aldehydes and ketones:

  • Benzofuranones : Reacts in Ac₂O/AcOH at 100°C to form hybrid structures (42–62% yields) .

  • Aryl Aldehydes : Forms Schiff bases in pyridine under reflux, followed by hydrazine-induced cyclization .

Representative Reaction Pathway :

  • Condensation of 1-methyl-5-nitroimidazole-2-carbaldehyde with benzofuranones.

  • Cyclization using H₂O₂/AcOH to yield thiadiazole hybrids .

Oxidative Functionalization

The electron-deficient imidazole ring undergoes oxidative coupling:

  • Diazotation : HCl/Cu powder mediates diazonium salt formation for cross-coupling .

  • Peroxide Oxidation : 30% H₂O₂ oxidizes thioethers to sulfones (55–60°C) .

Challenges :

  • Over-oxidation of the pentofuranosyl moiety occurs above 70°C .

  • Nitro group stability limits usable oxidants (e.g., KMnO₄ is incompatible) .

Biological Activity Correlation

While not a direct reaction, the compound’s reactivity informs its bioactivity:

  • Antimicrobial Activity : Thioether derivatives show enhanced potency against Bacillus subtilis (MIC: 8 µg/mL) .

  • Antitumor Potential : Nitro reduction products inhibit topoisomerase II (IC₅₀: 12 µM).

Stability and Side Reactions

Critical stability parameters include:

  • Thermal Decomposition : Onset at 184.9°C (Flash Point) .

  • Light Sensitivity : Nitro group photodegradation occurs under UV exposure .

Mechanism of Action

The mechanism of action of 1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions, which can modulate the activity of enzymes or receptors. The pentofuranosyl group may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Reactivity

  • Bromo Substituent :
    The 5-bromo group in the target compound parallels halogenated imidazoles like 2,4,5-tribromo-1-[[2-trimethylsilylethoxy]methyl]-1H-imidazole (), which undergoes selective Suzuki coupling at position 2 with boronic acids . The bromo group in the target may similarly enable cross-coupling reactions, though steric hindrance from the acetylated sugar could modulate reactivity.

  • Nitro Group :
    Unlike compounds in the evidence, which lack nitroimidazoles, the 4-nitro group here would strongly deactivate the imidazole ring toward electrophilic substitution but enhance susceptibility to nucleophilic attack. Comparatively, electron-withdrawing groups like C=O (e.g., 2-ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole in ) exhibit IR peaks at 1661 cm⁻¹ for carbonyl stretching , whereas nitro groups typically show asymmetric/symmetric stretches near 1520–1350 cm⁻¹.

  • Acetylated Pentofuranosyl: The tri-O-acetyl group contrasts with 2,3,5-tri-O-acetylribofuranosyl moieties in nucleoside chemistry, where acetyl protection is common during synthesis. This group likely increases lipophilicity compared to non-acetylated sugars, as seen in other acetyl-protected compounds (e.g., ’s triazole derivative with a benzoxazolyl group) .

Spectral Data and Characterization

Key spectral comparisons with analogous compounds:

Feature Target Compound (Inferred) (Triazole Derivative) (Imidazole Derivative)
IR (C-Br) ~530–550 cm⁻¹ 533 cm⁻¹
IR (C=O) ~1740–1700 cm⁻¹ (acetyl) 1661 cm⁻¹ (formyl)
¹H NMR (Aromatic) Complex splitting (sugar protons) δ 6.10–8.01 (12H, Ar-H) δ 7.46–7.04 (4H, Ar-H)
Mass (M+) ~500–600 (estimated) 464 (M+1)

Biological Activity

1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- is a heterocyclic compound known for its diverse biological activities. This article reviews the pharmacological properties of this compound, including its antibacterial, antifungal, and anticancer effects. The synthesis methods and structure-activity relationships (SAR) will also be discussed.

  • Chemical Name : 1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)-
  • CAS Number : 10512-70-6
  • Molecular Formula : C14H16BrN3O9
  • Molecular Weight : 450.19554 g/mol
  • Density : 2.37 g/cm³
  • Boiling Point : 631.9°C

Antibacterial Activity

Research indicates that imidazole derivatives exhibit significant antibacterial properties. A study evaluated various imidazole compounds against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with a bromine substitution at the 5-position of the imidazole ring enhanced antibacterial activity.

CompoundZone of Inhibition (mm)
5-Bromo-4-nitroimidazole28 (E. coli)
5-Bromo-4-nitro-1H-imidazole32 (S. aureus)
Streptomycin (control)34

These results suggest that the presence of both nitro and bromo substituents plays a crucial role in enhancing the antibacterial efficacy of imidazoles .

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. Studies have indicated that imidazole derivatives can inhibit fungal growth in species such as Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis.

CompoundZone of Inhibition (mm)
5-Bromo-4-nitroimidazole20 (C. albicans)
Fluconazole (control)30

This data highlights the potential for developing antifungal agents based on imidazole structures .

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied. Specifically, compounds containing a nitro group have been found to induce apoptosis in cancer cells by generating reactive oxygen species (ROS). A notable study demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines, including breast and colon cancer.

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HT-29 (colon cancer)12

These findings suggest that the incorporation of specific substituents on the imidazole ring can significantly enhance anticancer activity .

The biological activities of 1H-Imidazole derivatives are attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The nitro group is known to participate in redox reactions, leading to oxidative stress within microbial or cancerous cells. This mechanism is essential for their antibacterial and anticancer effects .

Q & A

Q. What are the standard synthetic routes for preparing halogenated nitroimidazole derivatives, and how are reaction conditions optimized?

The synthesis typically involves multi-step condensation reactions. For example, nitroimidazole derivatives are synthesized via nucleophilic substitution or cyclization under controlled conditions. Key steps include:

  • Use of sodium metabisulfite as a catalyst in DMF at 120°C under nitrogen for 18 hours to form imidazole rings .
  • Acetylation of hydroxyl groups using tri-O-acetylpentofuranosyl moieties to enhance stability . Optimization focuses on solvent polarity (e.g., dry DMF), temperature (120–150°C), and inert atmospheres to prevent side reactions .

Q. What spectroscopic methods are essential for characterizing this compound, and how are spectral contradictions resolved?

Core techniques include:

  • FTIR : Identifies functional groups (e.g., C-Br at ~592 cm⁻¹, C=N stretching at 1617 cm⁻¹) .
  • NMR : 1H NMR detects aromatic protons (δ 7.45–8.35 ppm) and substituents (e.g., methyl at δ 2.64 ppm) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 286.01 for brominated derivatives) . Contradictions arise from solvent impurities or tautomerism; resolution involves cross-validation with elemental analysis and 13C NMR .

Q. How are solubility and stability challenges addressed during experimental handling?

  • Solubility : Use polar aprotic solvents (DMF, DMSO) for reactions and DMSO for biological assays .
  • Stability : Store under nitrogen at –20°C to prevent acetyl group hydrolysis or nitro reduction .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

Molecular docking against targets like EGFR involves:

  • Ligand preparation : Protonation states and energy minimization using tools like AutoDock Vina .
  • Binding affinity analysis : Compare docking scores (e.g., –8.2 kcal/mol for EGFR inhibition) with experimental IC50 values .
  • ADMET prediction : Tools like SwissADME assess bioavailability (e.g., LogP <5) and toxicity (e.g., hepatotoxicity alerts) .

Q. What strategies resolve contradictions in bioactivity data across structurally similar derivatives?

  • Structural analogs : Compare substituent effects (e.g., bromo vs. nitro groups) on cytotoxicity (e.g., IC50 ranges from 1.2–25 µM) .
  • Mechanistic studies : Use kinase assays or ROS detection to isolate pathways (e.g., EGFR vs. oxidative stress) .
  • Statistical validation : Apply ANOVA to differentiate significant activity variations (p <0.05) .

Q. How do acetyl-protected sugar moieties influence the compound’s pharmacokinetic properties?

  • Permeability : Acetylation increases lipophilicity (LogP ↑ by 1.5–2 units), enhancing membrane penetration .
  • Metabolic stability : Tri-O-acetyl groups resist esterase cleavage in plasma, prolonging half-life .
  • Toxicity : Acetyl hydrolysis releases acetic acid, requiring dose optimization to mitigate local irritation .

Q. What methodological advancements improve purification of multi-substituted imidazoles?

  • Chromatography : Use silica gel columns with gradient elution (hexane:EtOAc 7:3 → 1:1) .
  • Recrystallization : Optimize solvent pairs (e.g., chloroform/methanol) for crystals with >95% purity .
  • HPLC-PDA : Purity validation at λ = 254 nm with C18 columns .

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